Tribromo(bromomethyl)germane
Description
Tribromo(bromomethyl)germane (chemical formula: Br₃GeCH₂Br) is a halogenated organogermane characterized by a germanium center bonded to three bromine atoms and one bromomethyl (CH₂Br) group. This compound exhibits unique physicochemical properties due to its high bromine content and hybrid organic-inorganic structure.
Properties
CAS No. |
88511-99-3 |
|---|---|
Molecular Formula |
CH2Br4Ge |
Molecular Weight |
406.3 g/mol |
IUPAC Name |
tribromo(bromomethyl)germane |
InChI |
InChI=1S/CH2Br4Ge/c2-1-6(3,4)5/h1H2 |
InChI Key |
IGTHOEDMSVXQPF-UHFFFAOYSA-N |
SMILES |
C([Ge](Br)(Br)Br)Br |
Canonical SMILES |
C([Ge](Br)(Br)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties:
- Molecular Weight : 406.28 g/mol .
- Density : 2.97 g/cm³ .
- Boiling Point : 78–79°C at 4 mmHg .
- Hazards : Classified as corrosive and flammable, with precautions for skin/eye contact and inhalation (see Safety Data in Section 2.4) .
Synthesis of Tribromo(bromomethyl)germane likely involves bromination of methylgermane precursors or halogen exchange reactions, analogous to methods used for tris(bromomethyl)benzene derivatives . Its crystal structure is expected to exhibit Br···Br and C–H···Br interactions, influencing packing motifs .
Comparison with Similar Compounds
Organogermanes with Alkyl/Aryl Substituents
This compound differs significantly from simpler alkyl- or aryl-substituted germanes in reactivity and applications:
Key Differences :
- Reactivity : Brominated germanes (e.g., this compound) are more reactive in substitution reactions due to the polarizable Ge–Br bonds, whereas alkyl-substituted germanes like tetrabutylgermane are inert .
- Safety: Brominated derivatives pose higher corrosion and flammability risks compared to non-halogenated germanes .
Perfluoroalkyltribromogermanes
Perfluoroalkyltribromogermanes (e.g., (CF₃)₃GeBr) share structural similarities but differ in electronic and steric effects:
- Electron-Withdrawing Effects : The CF₃ group in perfluoroalkyl derivatives enhances thermal stability and resistance to hydrolysis compared to the CH₂Br group in this compound .
- Synthesis : Perfluoroalkylgermanes are synthesized via halogen exchange (e.g., AgBr with iodo precursors), while this compound may require bromomethylation of GeBr₃ .
Bromo-Substituted Aromatic Germanes
Brominated benzene derivatives (e.g., tris(bromomethyl)benzene) exhibit analogous Br···Br interactions but lack the germanium center:
- Intermolecular Interactions : Both this compound and bromomethyl-benzenes form Br···Br contacts (<4.0 Å) and C–H···Br hydrogen bonds, leading to layered or 3D packing .
- Applications: Aromatic bromogermanes are used in crystal engineering, whereas this compound serves as a precursor in organometallic synthesis .
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